molecular formula C14H13N3O B12917251 2-Anilino-6-cyclopropylpyrimidine-4-carbaldehyde CAS No. 121553-35-3

2-Anilino-6-cyclopropylpyrimidine-4-carbaldehyde

Cat. No.: B12917251
CAS No.: 121553-35-3
M. Wt: 239.27 g/mol
InChI Key: MXPSCGSBENHTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-(phenylamino)pyrimidine-4-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 6-position, a phenylamino group at the 2-position, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-2-(phenylamino)pyrimidine-4-carbaldehyde typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring.

    Amination: Substitution of the amino group at the 2-position with a phenyl group.

    Formylation: Introduction of the aldehyde group at the 4-position.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The phenylamino group can participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: 6-cyclopropyl-2-(phenylamino)pyrimidine-4-carboxylic acid.

    Reduction: 6-cyclopropyl-2-(phenylamino)pyrimidine-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Cyclopropyl-2-(phenylamino)pyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-(phenylamino)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

    2-(Phenylamino)pyrimidine-4-carbaldehyde: Lacks the cyclopropyl group.

    6-Cyclopropyl-2-aminopyrimidine-4-carbaldehyde: Lacks the phenyl group.

    6-Cyclopropyl-2-(phenylamino)pyrimidine: Lacks the aldehyde group.

Uniqueness: 6-Cyclopropyl-2-(phenylamino)pyrimidine-4-carbaldehyde is unique due to the presence of all three functional groups (cyclopropyl, phenylamino, and aldehyde) on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

121553-35-3

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-anilino-6-cyclopropylpyrimidine-4-carbaldehyde

InChI

InChI=1S/C14H13N3O/c18-9-12-8-13(10-6-7-10)17-14(16-12)15-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,15,16,17)

InChI Key

MXPSCGSBENHTFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC(=C2)C=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.